Methioninyl adenylate
Overview
Description
Methioninyl adenylate is a specific and potent inhibitor of the enzyme methionyl-tRNA synthetase, which is crucial for protein biosynthesis . It has been studied in the context of various biological processes, including the inhibition of focus formation by Rous Sarcoma Virus and the effect on the level of aminocylation in vivo of tRNA Met Escherichia coli K12 .
Synthesis Analysis
Methioninyl adenylate interacts with various ligands involved in the methionine-activation reaction, such as methionine and its analogues, ATP, AMP, PPi, and methioninyl adenylate . The interaction of methioninyl adenylate with most of the ligands investigated gave rise to characteristic fluorescence variations of large amplitude .Molecular Structure Analysis
The structure of Methioninyl adenylate has been studied in the context of human methionyl-tRNA synthetase (MRS). The human MRS structure was superimposed on the structure of L. major MRS complexed with methionyl adenylate and pyrophosphate . The structures reveal human-specific structural details of the MRS .Chemical Reactions Analysis
Methioninyl adenylate plays a crucial role in the interaction of the enzyme with its cognate isoacceptor tRNAs . The interaction of methioninyl adenylate with tRNA leads to an extensive decrease of fluorescence, indicative of a major structural or conformational change of the enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of Methioninyl adenylate are closely related to its role in protein biosynthesis. It interacts with various ligands involved in the methionine-activation reaction . The interaction of methioninyl adenylate with most of the ligands investigated gave rise to characteristic fluorescence variations of large amplitude .Mechanism of Action
Safety and Hazards
Future Directions
The treatment of Proteus mirabilis infections is considered to be complicated as the organism has become resistant to numerous antibiotic classes. Therefore, new inhibitors should be developed, targeting bacterial molecular functions. Methionine tRNA synthetase (MetRS), a member of the aminoacyl-tRNA synthetase family, is essential for protein biosynthesis offering a promising target .
properties
IUPAC Name |
[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZMJWXTYLFEU-OPYVMVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N6O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156790 | |
Record name | Methioninyl adenylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13091-93-5 | |
Record name | Methioninyl adenylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioninyl adenylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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